Methyl 2-amino-4-fluoro-5-methylbenzoate
Overview
Description
Methyl 2-amino-4-fluoro-5-methylbenzoate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10FNO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,11H2,1-2H3
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Scientific Research Applications
Synthesis and Biological Properties
Research on fluorinated benzothiazoles, such as the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, highlights the role of fluorine atoms in enhancing biological activity, particularly in antitumor properties. These compounds have shown potent cytotoxicity in vitro against certain human breast cell lines, pointing towards the potential of fluorinated compounds in cancer treatment research (Hutchinson et al., 2001).
Optimization of Synthesis Methods
The optimization of synthesis methods for related fluorinated compounds, like Methyl 2-amino-5-fluorobenzoate, reveals the importance of refining synthesis routes for efficiency and yield improvement. This research indicates the potential for developing efficient synthesis methods for Methyl 2-amino-4-fluoro-5-methylbenzoate, enhancing its availability for further studies (Yin Jian-zhong, 2010).
Preclinical Evaluation of Prodrugs
The preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles demonstrates the approach of modifying compounds to improve their pharmacological profiles. This includes enhancing solubility and bioavailability, which could be a relevant strategy for the application of this compound in therapeutic contexts (Bradshaw et al., 2002).
Application in Imaging
Fluorinated benzothiazoles have also been studied for their potential as PET (Positron Emission Tomography) cancer imaging agents. The incorporation of fluorine-18 into such compounds could suggest similar applications for this compound in diagnostic imaging, aiding in the detection and study of cancers (Wang et al., 2006).
Safety and Hazards
The safety information available indicates that Methyl 2-amino-4-fluoro-5-methylbenzoate may be harmful if swallowed, inhaled, or comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKAXUVEWBQECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274546 | |
Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037206-86-2 | |
Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037206-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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